5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide

Description

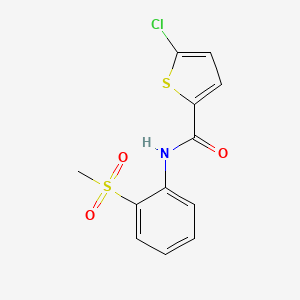

5-Chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene core linked to a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the ortho position. The molecular formula is C₁₂H₉ClN₂O₃S₂, with a molecular weight of 337.29 g/mol.

The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to enzymatic targets by promoting hydrogen bonding or dipole interactions. This feature differentiates it from analogs with morpholino, acryloyl, or sulfanyl substituents .

Properties

IUPAC Name |

5-chloro-N-(2-methylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-19(16,17)10-5-3-2-4-8(10)14-12(15)9-6-7-11(13)18-9/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKYZQCOFOIKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorothiophene-2-carboxylic acid and 2-(methylsulfonyl)aniline.

Coupling Reaction: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with 2-(methylsulfonyl)aniline to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.

Biological Research: The compound is studied for its effects on various biological pathways and targets.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Key Comparisons

Rivaroxaban (C₁₉H₁₈ClN₃O₅S)

- Structural Differences: Rivaroxaban incorporates an oxazolidinone ring and a morpholino group, whereas the target compound has a simpler methylsulfonylphenyl substituent.

- Activity: Rivaroxaban’s oxazolidinone moiety enhances specificity for Factor Xa, with a binding affinity (Ki = 0.4 nM) attributed to interactions with the S1 and S4 pockets of the enzyme . The target compound’s methylsulfonyl group may offer similar polarity but lacks the conformational rigidity of Rivaroxaban’s oxazolidinone.

Chalcone Derivatives (e.g., 4b, 4c)

- Structural Differences : These compounds feature acryloyl substituents instead of methylsulfonyl, introducing π-conjugation that may influence electronic properties.

- Activity : Chalcone derivatives (e.g., 4b, 4c) demonstrate moderate antifungal and antibacterial activity, likely due to membrane disruption or reactive oxygen species generation . The target compound’s sulfonyl group could improve solubility and target binding compared to chalcones.

Sulfanyl vs. Sulfonyl Substituents

Predicted Physicochemical Properties :

- LogP : ~2.5 (moderate lipophilicity due to sulfonyl group).

- Solubility : Higher aqueous solubility than sulfanyl analogs due to polar sulfonyl group.

Biological Activity

5-Chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class. Its biological activity primarily revolves around its role as an inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

The primary target of this compound is FXa. The compound interacts with FXa through its chlorothiophene moiety, specifically at the S1 subsite. This interaction inhibits FXa's activity, leading to a decrease in thrombin generation from prothrombin, thereby affecting blood coagulation processes.

Key Mechanisms:

- Inhibition of Factor Xa: The compound binds to FXa, preventing it from catalyzing the conversion of prothrombin to thrombin.

- Biochemical Pathways: FXa is part of the prothrombinase complex, which includes FVa, prothrombin, and calcium ions on a phospholipid surface. Inhibition disrupts this complex's functionality.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and high potency. The compound's structure allows it to effectively penetrate biological membranes and exert its effects at target sites.

Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models for thromboembolic diseases. Its potential as an anticoagulant has been highlighted in various research articles.

Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: Efficacy in Thrombosis Prevention

A study conducted on rabbits demonstrated that administration of this compound significantly reduced thrombus size and incidence when compared to untreated controls.

Case Study 2: Safety Profile Assessment

In a Phase I clinical trial involving healthy volunteers, the compound was well-tolerated with no serious adverse effects reported. Pharmacokinetic analysis showed predictable absorption and elimination profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.